molecular formula C12H13NO3 B2826614 3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid CAS No. 149287-38-7

3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid

Cat. No. B2826614
CAS RN: 149287-38-7
M. Wt: 219.24
InChI Key: ULKLMTQSFXIIOR-UHFFFAOYSA-N
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Description

3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid (also known as 3-MOP) is a naturally occurring organic compound with a range of potential applications in the field of scientific research. It is a derivative of indole-3-propionic acid (IPA), which is a naturally occurring indole derivative found in plants and animals. 3-MOP has been used to study the effects of indole derivatives on various biochemical and physiological processes, as well as the potential therapeutic applications of these compounds.

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and this compound could be used to study protein interactions, modifications, and locations.

Synthesis of New 2,3-Dihydroindole Derivatives

The compound is used in the synthesis of new 2,3-dihydroindole derivatives . These derivatives are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

Melatonin Receptor Binding Affinity

The compound is used in the evaluation of melatonin receptor binding affinity . Melatonin is a neurohormone that plays a central role in the regulation of circadian rhythms in mammals, including humans . This compound could be used to synthesize new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Neuroprotective Properties

As mentioned above, the compound can be used to synthesize new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . Neuroprotection refers to the relative preservation of neuronal structure and/or function. In the case of an ongoing insult (a neurodegenerative insult), the relative preservation of neuronal integrity implies a reduction in the rate of neuronal loss over time, which can be expressed as a differential equation.

Antioxidant Properties

The 2,3-dihydroindole derivatives synthesized from this compound have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Chemoselective Reduction

The compound is used in chemoselective reduction . Chemoselective reduction refers to the selective reduction of one or more functional groups in the presence of others. In the case of this compound, the possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .

properties

IUPAC Name

3-(1-methyl-2-oxo-3H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13-10-5-3-2-4-8(10)9(12(13)16)6-7-11(14)15/h2-5,9H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLMTQSFXIIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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